N'-[(E)-(5-methylfuran-2-yl)methylidene]-4-(2-oxopyrrolidin-1-yl)benzohydrazide
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Overview
Description
N’-[(E)-(5-methylfuran-2-yl)methylidene]-4-(2-oxopyrrolidin-1-yl)benzohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a furan ring, a pyrrolidinone moiety, and a benzohydrazide group, which contribute to its diverse reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-methylfuran-2-yl)methylidene]-4-(2-oxopyrrolidin-1-yl)benzohydrazide typically involves the condensation of 5-methylfurfural with 4-(2-oxopyrrolidin-1-yl)benzohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize production costs. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-methylfuran-2-yl)methylidene]-4-(2-oxopyrrolidin-1-yl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The benzohydrazide moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the imine group will produce the corresponding amine.
Scientific Research Applications
N’-[(E)-(5-methylfuran-2-yl)methylidene]-4-(2-oxopyrrolidin-1-yl)benzohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties, such as antimicrobial or anticancer activity, which are being explored in preclinical studies.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-methylfuran-2-yl)methylidene]-4-(2-oxopyrrolidin-1-yl)benzohydrazide is not fully understood, but it is believed to interact with various molecular targets and pathways. The furan ring and imine group may facilitate binding to enzymes or receptors, modulating their activity. Additionally, the compound’s hydrazide moiety could form hydrogen bonds or coordinate with metal ions, influencing its biological effects .
Comparison with Similar Compounds
Similar Compounds
N’-[(E)-(furan-2-yl)methylidene]-3-(2-oxopyrrolidin-1-yl)benzohydrazide: Similar structure but lacks the methyl group on the furan ring.
Poly(vinylpyrrolidone): Contains the pyrrolidinone moiety but is a polymer rather than a small molecule.
Uniqueness
N’-[(E)-(5-methylfuran-2-yl)methylidene]-4-(2-oxopyrrolidin-1-yl)benzohydrazide is unique due to the presence of the 5-methylfuran ring, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.
Properties
Molecular Formula |
C17H17N3O3 |
---|---|
Molecular Weight |
311.33 g/mol |
IUPAC Name |
N-[(E)-(5-methylfuran-2-yl)methylideneamino]-4-(2-oxopyrrolidin-1-yl)benzamide |
InChI |
InChI=1S/C17H17N3O3/c1-12-4-9-15(23-12)11-18-19-17(22)13-5-7-14(8-6-13)20-10-2-3-16(20)21/h4-9,11H,2-3,10H2,1H3,(H,19,22)/b18-11+ |
InChI Key |
WBDMTRYESAXERV-WOJGMQOQSA-N |
Isomeric SMILES |
CC1=CC=C(O1)/C=N/NC(=O)C2=CC=C(C=C2)N3CCCC3=O |
Canonical SMILES |
CC1=CC=C(O1)C=NNC(=O)C2=CC=C(C=C2)N3CCCC3=O |
Origin of Product |
United States |
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